molecular formula C13H10N2 B1588435 4-Phenylamino-benzonitrile CAS No. 36602-01-4

4-Phenylamino-benzonitrile

Cat. No. B1588435
CAS RN: 36602-01-4
M. Wt: 194.23 g/mol
InChI Key: CDJDZWDNBFIGKY-UHFFFAOYSA-N
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Patent
US09331285B2

Procedure details

Under a flow of argon, in a 300 mL-recovery flask, 20 g of 4-bromobenzonitrile, 30 mL of aniline, 1.50 g of tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3], 2.1 g of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl[BINAP], 21.1 g of sodium tert-butoxide and 313 mL of dehydrated toluene were placed, and reacted at 85° C. for 6 hours.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3]
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,2′-bis(diphenylphosphino)-1,1′-binaphthyl[BINAP]
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
21.1 g
Type
reactant
Reaction Step Five
Quantity
313 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:3][CH:4]=1)#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3]
Quantity
1.5 g
Type
reactant
Smiles
Step Four
Name
2,2′-bis(diphenylphosphino)-1,1′-binaphthyl[BINAP]
Quantity
2.1 g
Type
reactant
Smiles
Step Five
Name
Quantity
21.1 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Six
Name
Quantity
313 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 85° C. for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.